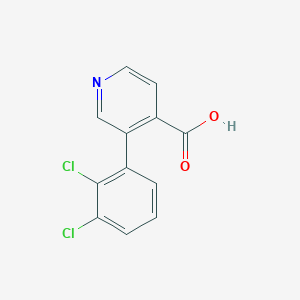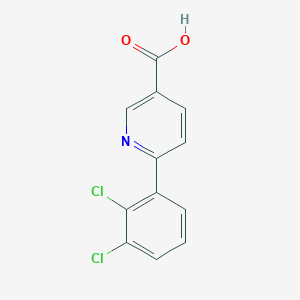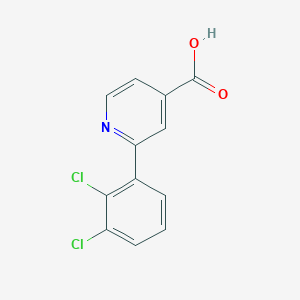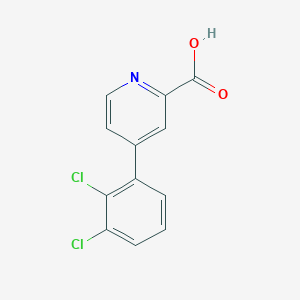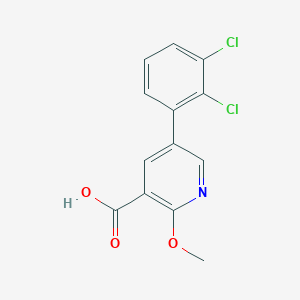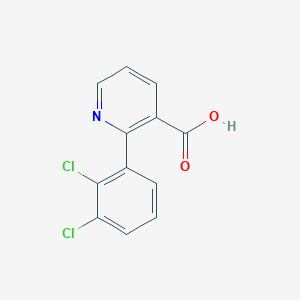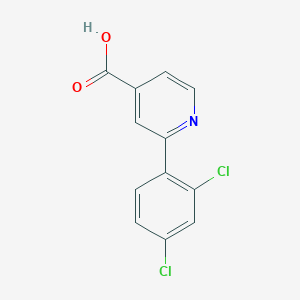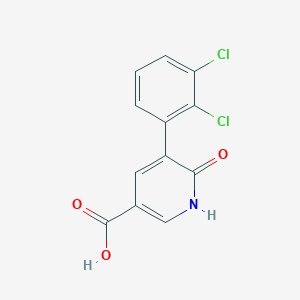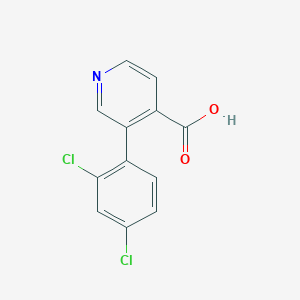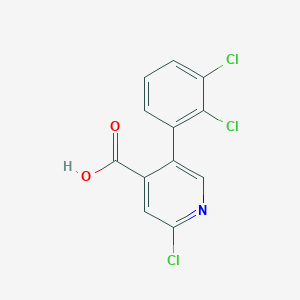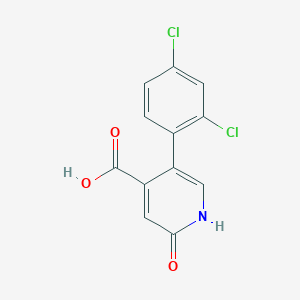
4-(2,4-Dichlorophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dichlorophenyl)picolinic acid (2,4-DCPPA) is a small organic molecule belonging to the picolinic acid family of compounds. It is a white crystalline solid with a melting point of 162-164 °C. It has a molecular formula of C7H4Cl2NO2 and a molecular weight of 207.02 g/mol. 2,4-DCPPA is an important intermediate in the synthesis of drugs and other organic compounds. It is also a useful tool in the study of enzyme-catalyzed reactions and has been used to study the mechanism of action of various enzymes.
作用机制
4-(2,4-Dichlorophenyl)picolinic acid, 95% is a substrate for a variety of enzymes, including cytochrome P450, carboxylesterases, and monooxygenases. When 4-(2,4-Dichlorophenyl)picolinic acid, 95% is metabolized by these enzymes, it is converted to a variety of products, including 2,4-dichlorophenol, 2,4-dichlorobenzoic acid, and 2,4-dichlorophenoxyacetic acid. These products are then further metabolized by other enzymes, such as glucuronosyltransferases and sulfotransferases, to produce the final products of metabolism.
Biochemical and Physiological Effects
4-(2,4-Dichlorophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the enzyme carboxylesterase, which is involved in the metabolism of esters and other lipophilic compounds. Additionally, it has been shown to have an inhibitory effect on the enzyme monooxygenase, which is involved in the metabolism of drugs and other xenobiotics.
实验室实验的优点和局限性
4-(2,4-Dichlorophenyl)picolinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it is also relatively toxic and has been shown to be mutagenic in some studies, so it should be handled with caution.
未来方向
There are several potential future directions for research involving 4-(2,4-Dichlorophenyl)picolinic acid, 95%. One potential direction is to further study the effects of 4-(2,4-Dichlorophenyl)picolinic acid, 95% on enzymes involved in drug metabolism and other xenobiotic metabolism. Additionally, further research could be done to determine the effects of 4-(2,4-Dichlorophenyl)picolinic acid, 95% on the nervous system and immune system. Finally, further research could be done to determine the effects of 4-(2,4-Dichlorophenyl)picolinic acid, 95% on the environment, as well as to determine the long-term effects of 4-(2,4-Dichlorophenyl)picolinic acid, 95% on human health.
合成方法
4-(2,4-Dichlorophenyl)picolinic acid, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation of pyridine with 2,4-dichlorobenzoyl chloride. This reaction proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 2,4-dichloro-p-toluic acid. This acid is then converted to 2,4-dichlorophenylpicolinic acid by reaction with ammonia.
科学研究应用
4-(2,4-Dichlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes, including cytochrome P450 and carboxylesterases. It has also been used to study the rate of drug metabolism and the effects of environmental pollutants on enzyme activity. Additionally, it has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system.
属性
IUPAC Name |
4-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-1-2-9(10(14)6-8)7-3-4-15-11(5-7)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGXSKGGSAXVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

